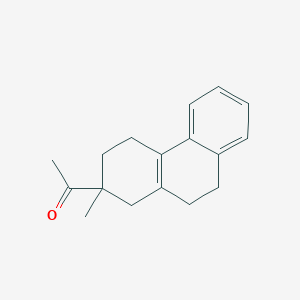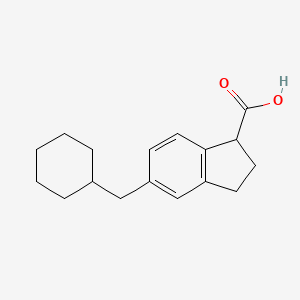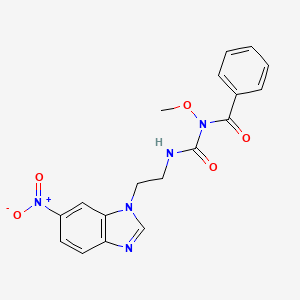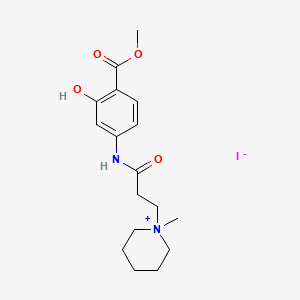![molecular formula C11H15N B14465430 Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- CAS No. 72928-05-3](/img/structure/B14465430.png)
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- is a chemical compound with the molecular formula C11H15N. It is characterized by a bicyclic structure, which includes a norbornene ring system fused with a nitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- typically involves the reaction of norbornene derivatives with nitrile-containing reagents. One common method includes the use of a Grignard reagent, which reacts with a nitrile to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. Catalysts and advanced purification techniques, such as distillation and chromatography, are often employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins
Wirkmechanismus
The mechanism by which Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-: Similar in structure but contains an ethanol group instead of a nitrile group.
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacks the nitrile group
Uniqueness
Butanenitrile, 3-bicyclo[22Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
72928-05-3 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.1]heptanylidene)butanenitrile |
InChI |
InChI=1S/C11H15N/c1-8(4-5-12)11-7-9-2-3-10(11)6-9/h9-10H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
LCCCGWWVPRIPBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CC2CCC1C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


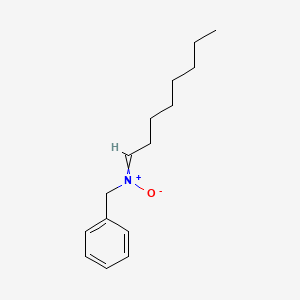
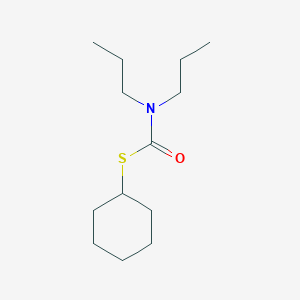

![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
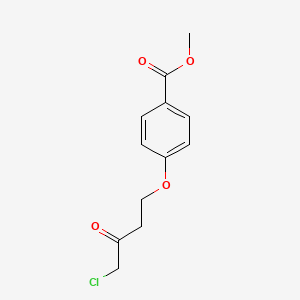
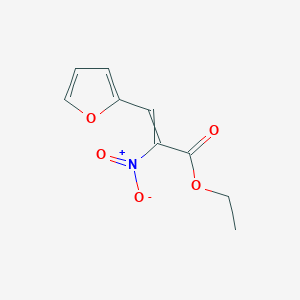


![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)

